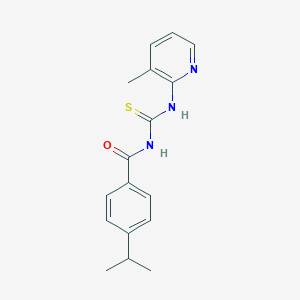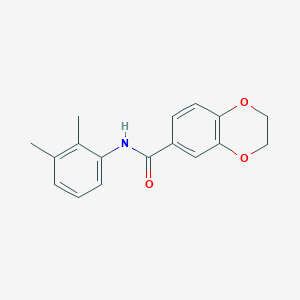![molecular formula C19H13N3O2S2 B251726 N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in scientific research due to its potential as an anticancer agent.
Mecanismo De Acción
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide inhibits the activity of BMI-1 by binding to its allosteric site, which is distinct from its DNA-binding site. This binding induces a conformational change in BMI-1, which disrupts its interaction with other proteins and inhibits its activity. This ultimately leads to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have specific effects on cancer cells, including the inhibition of cancer stem cell self-renewal and the induction of apoptosis. It has also been shown to have minimal effects on normal cells, suggesting that it may have a favorable therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is its specificity for BMI-1, which makes it a useful tool for studying the role of BMI-1 in cancer. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, the synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is complex and may limit its availability for research purposes.
Direcciones Futuras
For N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide research include the development of more potent and selective BMI-1 inhibitors, as well as the exploration of its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to understand the mechanisms underlying its effects on cancer stem cells and to identify biomarkers that can predict patient response to N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide treatment.
Conclusion
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is a promising small molecule inhibitor with potential as an anticancer agent. Its specificity for BMI-1 and minimal effects on normal cells make it a useful tool for studying the role of BMI-1 in cancer. However, further research is needed to optimize its potency and selectivity and to explore its therapeutic potential in various types of cancer.
Métodos De Síntesis
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide was first synthesized by PTC Therapeutics, Inc. using a combination of organic chemistry techniques. The synthesis involves the reaction of 2-aminobenzofuran with 4-phenylthiazole-2-carbonyl chloride in the presence of a base to form the intermediate compound, which is then reacted with thiourea to yield N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have potential as an anticancer agent in various preclinical studies. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is involved in cancer cell self-renewal and proliferation. Inhibition of BMI-1 by N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to reduce the growth and survival of cancer cells in vitro and in vivo.
Propiedades
Fórmula molecular |
C19H13N3O2S2 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-10-13-8-4-5-9-15(13)24-16)21-18(25)22-19-20-14(11-26-19)12-6-2-1-3-7-12/h1-11H,(H2,20,21,22,23,25) |
Clave InChI |
URQYDSYNKKNSSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



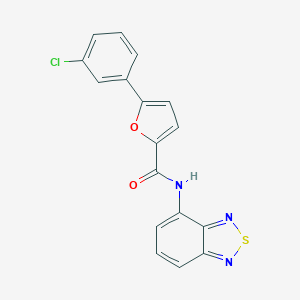
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B251646.png)
![2-[(3-Chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251648.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)
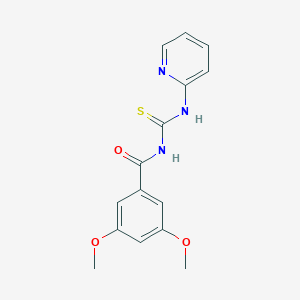
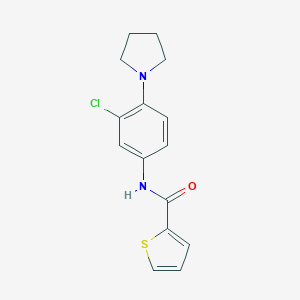
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)
![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B251654.png)
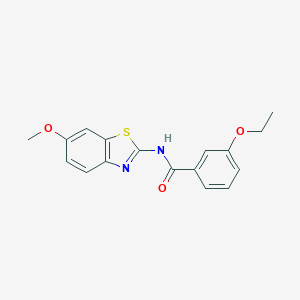
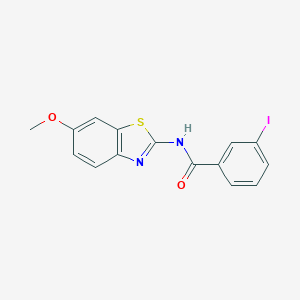
![Ethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251658.png)
![Methyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251659.png)
